![molecular formula C16H15NO2 B14643001 N-[2-(9H-Xanthen-9-YL)ethyl]formamide CAS No. 55286-84-5](/img/structure/B14643001.png)
N-[2-(9H-Xanthen-9-YL)ethyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(9H-Xanthen-9-YL)ethyl]formamide is a chemical compound with the molecular formula C16H15NO2 It is characterized by the presence of a xanthene moiety linked to an ethyl formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(9H-xanthen-9-yl)ethyl]formamide typically involves the reaction of xanthene derivatives with ethyl formamide under specific conditions. One common method includes the use of xanthydrol and ethyl formamide in the presence of a catalyst such as trifluoroacetic acid (TFA). The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(9H-xanthen-9-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various xanthone derivatives, reduced xanthene compounds, and substituted xanthene derivatives .
Scientific Research Applications
N-[2-(9H-xanthen-9-yl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex xanthene derivatives.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(9H-xanthen-9-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. For instance, xanthene derivatives are known to modulate oxidative stress pathways by influencing the activity of nuclear factor erythroid 2-related factor 2 (Nrf2). This modulation helps in counteracting oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 9H-xanthen-9-ylcarbamate
- 9H-xanthen-9-ylbenzenesulfonamide
- Methyl 9H-xanthene-9-carboxylate
Uniqueness
N-[2-(9H-xanthen-9-yl)ethyl]formamide stands out due to its unique ethyl formamide linkage, which imparts distinct chemical and biological properties compared to other xanthene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
55286-84-5 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-[2-(9H-xanthen-9-yl)ethyl]formamide |
InChI |
InChI=1S/C16H15NO2/c18-11-17-10-9-12-13-5-1-3-7-15(13)19-16-8-4-2-6-14(12)16/h1-8,11-12H,9-10H2,(H,17,18) |
InChI Key |
ONAZZHCLKSYLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
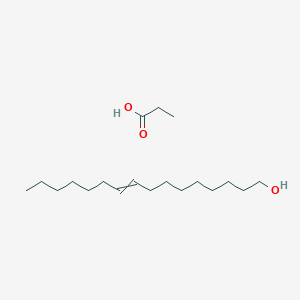
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
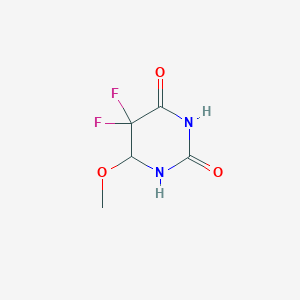
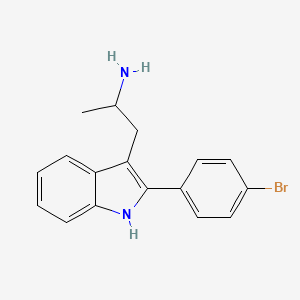
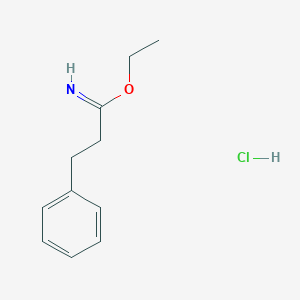
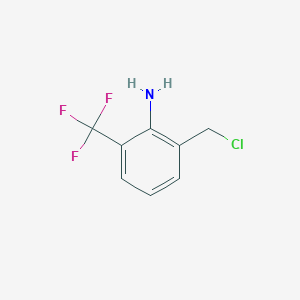
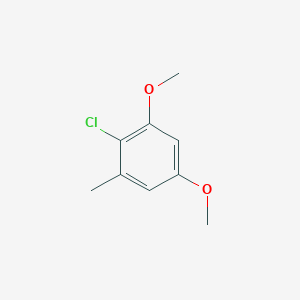
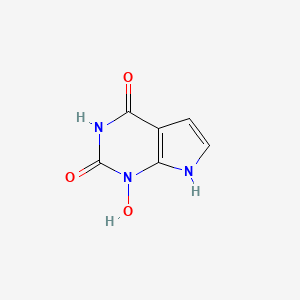

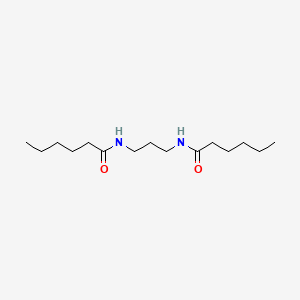
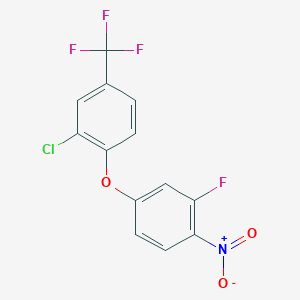
![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
